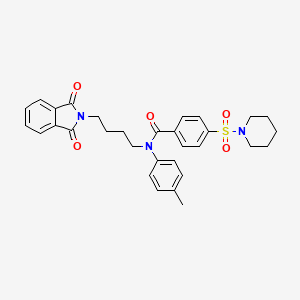

![molecular formula C23H26ClFN2O2 B2811485 (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-61-7](/img/structure/B2811485.png)

(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

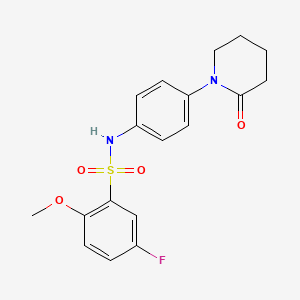

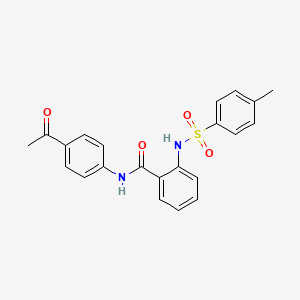

The compound “(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic molecule. It contains a bipiperidinyl group, which is a type of piperidine, a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains chlorophenyl and fluorophenoxy groups, which are commonly found in various organic compounds and can significantly affect the compound’s properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bipiperidinyl group, followed by the introduction of the chlorophenyl and fluorophenoxy groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bipiperidinyl group. This group contains two nitrogen atoms, which can form multiple bonds and greatly influence the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bipiperidinyl, chlorophenyl, and fluorophenoxy groups could potentially make this compound reactive towards a variety of reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bipiperidinyl, chlorophenyl, and fluorophenoxy groups, as well as the overall shape and size of the molecule, would influence its properties .Scientific Research Applications

Environmental Impact and Degradation

Studies on chlorophenols and related compounds, such as those involving the degradation of pentachlorophenol (PCP) by bacteria, highlight the environmental persistence and the development of bacterial pathways to mitigate pollution caused by chlorinated compounds. This research could be pertinent when considering the environmental fate and potential bioremediation strategies for the specified compound (Crawford, Jung, & Strap, 2007).

Analytical Chemistry and Detection

The development of fluorescent chemosensors based on related phenolic compounds for detecting metal ions and other analytes points to the utility of structurally similar compounds in creating sensitive and selective detection systems for environmental and biochemical analyses (Roy, 2021).

Toxicology and Health Impact

Investigations into the toxicological impacts of chlorophenols and phenoxyacetic acid herbicides underscore the importance of understanding the health implications of exposure to chlorinated organic compounds. This body of work may inform safety and risk assessments for chemicals with similar structures or functional groups (Kelly & Guidotti, 1989).

Environmental Remediation

Research on the treatment of wastewater contaminated with pesticide residues, including chlorinated compounds, provides insights into the methods and effectiveness of various treatment technologies. Such studies could be relevant for developing strategies to remove or degrade residues of the specified compound from environmental matrices (Goodwin, Carra, Campo, & Soares, 2018).

Future Directions

properties

IUPAC Name |

(4-chlorophenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClFN2O2/c24-18-7-5-17(6-8-18)23(28)27-13-9-19(10-14-27)26-15-11-20(12-16-26)29-22-4-2-1-3-21(22)25/h1-8,19-20H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIYFCWIOFUYTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)